molecular formula C18H21FN4O2S B7078296 N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide

N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide

Cat. No.: B7078296
M. Wt: 376.5 g/mol
InChI Key: DQOYMPWKMRUFKP-UHFFFAOYSA-N
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Description

N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide is a synthetic organic compound that features a thiazole ring, a piperidine ring, and a fluorobenzamide moiety

Properties

IUPAC Name

N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2S/c1-2-20-18-22-15(11-26-18)17(25)23-9-7-12(8-10-23)21-16(24)13-5-3-4-6-14(13)19/h3-6,11-12H,2,7-10H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOYMPWKMRUFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CS1)C(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions to yield 2-amino-1,3-thiazole.

    Ethylation: The 2-amino-1,3-thiazole is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Piperidine: The ethylamino-thiazole is then coupled with 4-piperidone under reductive amination conditions using a reducing agent like sodium cyanoborohydride.

    Introduction of the Fluorobenzamide Moiety: The final step involves the acylation of the piperidine derivative with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, forming N-oxide derivatives.

    Reduction: Reduction of the carbonyl group in the thiazole ring can yield alcohol derivatives.

    Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. It may interact with specific enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer, inflammation, and neurological disorders.

Medicine

In medicine, the compound’s ability to modulate biological pathways is of significant interest. It is being investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring provides structural flexibility. The fluorobenzamide moiety can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[2-(methylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide
  • N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-4-fluorobenzamide
  • N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-2-chlorobenzamide

Uniqueness

Compared to similar compounds, N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide is unique due to the specific positioning of the fluorine atom on the benzamide ring, which can significantly influence its biological activity and binding properties. The ethylamino group on the thiazole ring also provides distinct electronic and steric effects that differentiate it from its analogs.

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